molecular formula C20H16Cl2N2O B11947605 N-(2-Benzylphenyl)-N'-(3,4-dichlorophenyl)urea CAS No. 853318-61-3

N-(2-Benzylphenyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B11947605
CAS No.: 853318-61-3
M. Wt: 371.3 g/mol
InChI Key: ZXRHNTAADWWKEF-UHFFFAOYSA-N
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Description

N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a benzyl group and a dichlorophenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 2-benzylaniline with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding urea derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-(3,4-dichlorophenyl)urea: Lacks the benzyl group, which may affect its chemical properties and reactivity.

    N-(2-Benzylphenyl)-N’-phenylurea: Lacks the dichlorophenyl group, potentially altering its biological activity.

Uniqueness

N-(2-Benzylphenyl)-N’-(3,4-dichlorophenyl)urea is unique due to the presence of both benzyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

853318-61-3

Molecular Formula

C20H16Cl2N2O

Molecular Weight

371.3 g/mol

IUPAC Name

1-(2-benzylphenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C20H16Cl2N2O/c21-17-11-10-16(13-18(17)22)23-20(25)24-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H2,23,24,25)

InChI Key

ZXRHNTAADWWKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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